N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O3S/c16-15(17,18)12-3-1-11(2-4-12)10-25(22,23)20-13-7-19-21(8-13)14-5-6-24-9-14/h1-4,7-8,14,20H,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNFDTACKUWYLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Tetrahydrofuran Group: The tetrahydrofuran group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by a tetrahydrofuran moiety.
Attachment of the Trifluoromethylphenyl Group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the trifluoromethylphenyl group to the pyrazole ring.
Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, yield, and cost-effectiveness. This could involve continuous flow chemistry techniques, automated synthesis, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of lactones or other oxidized derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the sulfonamide group, potentially leading to the formation of amines or other reduced species.
Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Lactones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its diverse functional groups. It may also serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Medicine
Medically, this compound has potential applications in the development of new pharmaceuticals. Its structural features make it a candidate for the treatment of various diseases, including cancer and inflammatory conditions, by modulating specific biological pathways.
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as improved thermal stability or enhanced electrical conductivity. It may also find applications in the production of specialty chemicals and advanced polymers.
Mechanism of Action
The mechanism of action of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the sulfonamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Functional Group Impact on Activity
- Sulfonamide vs. Carboxamide : Sulfonamides (e.g., target compound, PCW-1001) enhance hydrogen-bonding and acidity (pKa ~10), improving enzyme inhibition. Carboxamides (e.g., nicofluprole) offer greater hydrolytic stability in agrochemicals .
- Tetrahydrofuran vs. Aromatic Rings : The tetrahydrofuran ring in the target compound may reduce π-π stacking but improve solubility compared to chlorobenzyl (PCW-1001) or thiophene () substituents.
Biological Activity
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial properties, toxicity profiles, and mechanisms of action, supported by relevant case studies and data tables.
- Chemical Formula : C13H14F3N3O2S
- Molecular Weight : 331.33 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including those with trifluoromethyl phenyl groups. For instance, a related study on trifluoromethyl phenyl derivatives demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. These compounds exhibited low minimum inhibitory concentrations (MIC), suggesting potent antimicrobial effects .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) | Bactericidal Effect | Biofilm Formation Inhibition |
|---|---|---|---|---|
| 59 | Staphylococcus aureus | 0.5 | Yes | Moderate |
| 74 | Enterococcus faecalis | 1 | Yes | Significant |
Toxicity Profile
In vivo studies have shown that compounds similar to this compound exhibit low toxicity at doses up to 50 mg/kg in mouse models. Toxicity assessments using blood plasma organ toxicity markers revealed no harmful effects, indicating a favorable safety profile for further development .
The mechanism by which these pyrazole derivatives exert their antimicrobial effects involves the inhibition of macromolecular synthesis in bacteria. This suggests that the compounds may interfere with critical bacterial functions, leading to cell death. The broad range of inhibitory effects indicates multiple potential targets within bacterial cells .
Case Studies
A notable case study involved the synthesis and evaluation of several pyrazole derivatives, where the compound with a trifluoromethyl group showed enhanced activity against resistant strains of bacteria. The study utilized time-kill assays to determine the bactericidal effect over time, confirming that these compounds not only inhibit growth but also kill bacterial cells effectively .
Table 2: Summary of Case Studies on Pyrazole Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
